Rg3039 - 1005504-62-0

Rg3039

Catalog Number: EVT-280330
CAS Number: 1005504-62-0
Molecular Formula: C21H23Cl2N5O
Molecular Weight: 432.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rg3039, chemically known as 2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-, is a synthetic compound classified as a quinazoline derivative. It has gained significant attention in scientific research due to its inhibitory activity against the mRNA decapping scavenger enzyme (DcpS). Initially investigated for its potential in treating spinal muscular atrophy (SMA) [, , , , ], Rg3039 has since emerged as a valuable tool for studying RNA metabolism and exploring novel therapeutic targets for diseases like acute myeloid leukemia (AML) [, ].

Relevance: C5-substituted 2,4-diaminoquinazolines represent a broader chemical class to which RG3039 belongs. These compounds share a core quinazoline structure with modifications at the C5 position. Studying the structure-activity relationships within this class has been crucial in understanding the pharmacological profile of RG3039 and designing novel DcpS inhibitors [].

D156844

Compound Description: D156844 is a 2,4-DAQ compound that was investigated alongside RG3039 for its ability to increase SMN2 promoter activity in NSC-34 cells []. It demonstrated a similar trend to RG3039 in potentially increasing SMN protein levels in SMA fibroblasts [].

Relevance: D156844 is structurally related to RG3039 and shares its ability to enhance SMN2 promoter activity, although neither compound significantly impacted SMN2 mRNA levels in the studies []. This suggests that both compounds might exert their therapeutic effects through mechanisms beyond direct SMN2 gene regulation [].

D158872

Compound Description: D158872 is another 2,4-DAQ compound included in the study investigating the effects of this class of compounds on transcript expression in SMA cells []. Similar to RG3039, D158872 showed a potential to increase SMN protein in SMA fibroblasts and increase the number of SMN-containing gems [].

Relevance: Like RG3039, D158872 belongs to the 2,4-DAQ class and shows similar effects on SMN protein and gem localization, further supporting the idea that these compounds may affect SMA pathology through multiple pathways [].

D157161

Compound Description: D157161, another 2,4-DAQ compound investigated alongside RG3039, demonstrated a capacity to increase SMN2 promoter-driven reporter gene activity in NSC-34 cells []. Despite this, it didn't significantly increase SMN2 mRNA levels in type II SMA fibroblasts or NSC-34 cells [].

Relevance: The similar activity profile of D157161 and RG3039 in terms of their impact on SMN2 promoter activity and mRNA levels reinforces the complex relationship between 2,4-DAQs and SMN2 regulation []. This highlights the need for further research to fully elucidate the mechanisms underlying the therapeutic benefits of RG3039 and related compounds in SMA.

D157495

Compound Description: D157495, a 2,4-DAQ compound, was investigated alongside RG3039 for its effects on SMN2 expression and exhibited similar trends in regulating SMN2 [].

Relevance: D157495, being structurally similar to RG3039, exhibited comparable effects on SMN2 expression. This emphasizes the potential significance of exploring 2,4-DAQ derivatives, such as D157495, for developing novel SMA therapies [].

PF-DcpSi (Compound 24)

Compound Description: PF-DcpSi is a novel DcpS inhibitor designed using structure-based molecular design, aiming to improve upon the physicochemical properties of RG3039 []. It demonstrates potent DcpS inhibitory activity and has an improved in vivo mouse CNS PK profile compared to RG3039 [].

Relevance: PF-DcpSi represents a next-generation DcpS inhibitor that builds upon the foundation laid by RG3039. The development of PF-DcpSi highlights the ongoing efforts to refine the structure of RG3039 and create more drug-like DcpS inhibitors with improved pharmacological properties for potential clinical use in treating SMA [].

Source and Classification

RG3039 was initially identified through high-throughput screening aimed at discovering potential treatments for SMA, a genetic disorder characterized by the loss of motor neurons. The compound's classification as a DcpS inhibitor positions it within a category of drugs that target RNA metabolism, specifically the degradation pathways of messenger RNA. This inhibition is crucial for enhancing levels of survival motor neuron protein, which is deficient in SMA patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of RG3039 involves several steps typical for quinazoline derivatives. While specific synthetic routes are often proprietary, the general approach includes:

  1. Formation of the Quinazoline Core: This typically involves cyclization reactions between appropriate aniline derivatives and carbonyl compounds.
  2. Functionalization: Subsequent modifications introduce substituents that enhance biological activity and selectivity for DcpS.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

The synthetic pathway emphasizes achieving high yields and purity, essential for preclinical and clinical testing.

Molecular Structure Analysis

Structure and Data

RG3039's molecular structure can be described by its core quinazoline framework, which is substituted at specific positions to optimize its interaction with DcpS. The molecular formula is C₁₄H₁₃N₅O, with a molecular weight of approximately 255.29 g/mol. The structure includes:

  • Quinazoline Ring System: A bicyclic structure that contributes to its pharmacological properties.
  • Substituents: These are strategically placed to enhance binding affinity and specificity for the target enzyme.

Data from structural studies indicate that RG3039 effectively binds to the active site of DcpS, inhibiting its enzymatic activity.

Chemical Reactions Analysis

Reactions and Technical Details

RG3039 primarily engages in biochemical reactions as an inhibitor rather than undergoing significant chemical transformations itself. Its mechanism involves:

  1. Inhibition of DcpS: RG3039 competes with substrates for binding to DcpS, effectively blocking mRNA decapping.
  2. Impact on RNA Stability: By inhibiting DcpS, RG3039 increases the stability and levels of specific mRNAs, particularly those encoding survival motor neuron proteins.

Quantitative assays have demonstrated that RG3039 exhibits an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating potent inhibition.

Mechanism of Action

Process and Data

The mechanism of action for RG3039 involves:

  1. DcpS Inhibition: By inhibiting DcpS, RG3039 prevents the degradation of mRNA caps, leading to increased levels of SMN2 transcripts.
  2. Enhancement of SMN Protein Levels: This increase in transcript stability translates into higher protein levels in motor neurons, which is critical for alleviating symptoms associated with SMA.

Preclinical studies have shown that treatment with RG3039 results in significant improvements in motor function and survival rates in SMA mouse models, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RG3039 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: RG3039 has been shown to have good oral bioavailability and central nervous system penetration, crucial for treating neurological disorders.

Pharmacokinetic studies indicate a half-life of approximately 10 hours in vivo, supporting its potential for once-daily dosing regimens.

Applications

Scientific Uses

RG3039 has several promising applications:

  1. Treatment of Spinal Muscular Atrophy: Its primary application lies in enhancing SMN protein levels in SMA patients.
  2. Oncology Research: Recent studies have explored RG3039's potential anti-tumor effects against glioblastoma by targeting DcpS to inhibit tumor cell proliferation.
  3. Neurodegenerative Disease Research: The compound is being investigated for its effects on other neurodegenerative diseases where RNA metabolism plays a critical role.

Properties

CAS Number

1005504-62-0

Product Name

Rg3039

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine

Molecular Formula

C21H23Cl2N5O

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27)

InChI Key

MNLHFGXIUJNDAF-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

RG3039; RG 3039; RG-3039; PF06687859; PF 06687859; PF-06687859.

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.